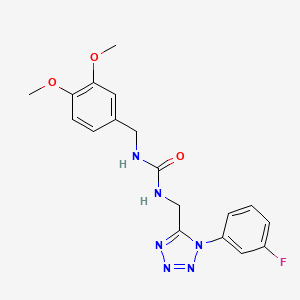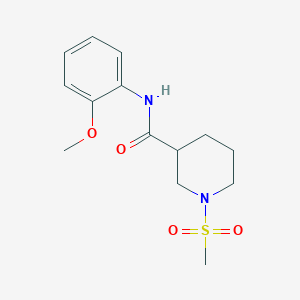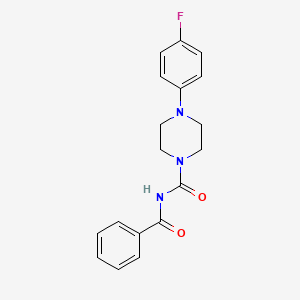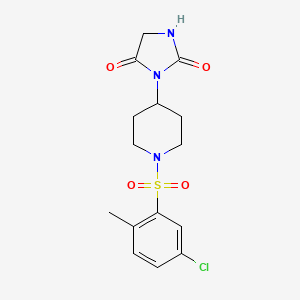
1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMF-TZM-urea and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Role in Orexin Receptor Mechanisms
Research has shown that Orexin receptors (OXR) play a significant role in modulating feeding, arousal, stress, and drug abuse. In a study examining the effects of certain OXR antagonists on compulsive food consumption, compounds similar to 1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea were evaluated. These compounds showed potential in reducing binge eating behaviors without affecting standard food intake, suggesting a major role of OX1R mechanisms in binge eating and offering insights into pharmacological treatments for compulsive eating disorders (Piccoli et al., 2012).
Reactions with Nitrogen-Containing Heterocycles
A study demonstrated the reaction of nitrogen heterocycles with compounds structurally similar to 1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea. This reaction yielded various N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the compound's potential in creating diverse chemical structures, which could have implications in drug development and chemical synthesis (Harutyunyan, 2016).
Potential in Photodegradation Studies
Another area of application for similar compounds is in photodegradation studies. Research on the photodegradation of related compounds has revealed interesting chemical transformations, such as S-to-N benzyl migration, suggesting potential applications in environmental chemistry and the study of photostable compounds (Moorman et al., 1985).
Involvement in Anaerobic O-Demethylations
In biochemical studies, compounds with structural similarities have been used to investigate anaerobic O-demethylase activity. This has implications in understanding microbial metabolism and the biochemical processes involved in the breakdown of complex organic compounds (Stupperich et al., 1996).
Application in Protecting Group Chemistry
The compound's structure is also relevant in the field of protecting group chemistry. The 3,4-dimethoxybenzyl moiety, a part of the compound's structure, has been utilized as a protecting group in chemical synthesis, highlighting its utility in organic synthesis and drug development (Grunder-Klotz & Ehrhardt, 1991).
Research in Pesticide Chemistry
Additionally, structurally similar compounds have been studied in the context of pesticide chemistry. The crystal structure analysis of related benzoylurea pesticides provides insights into the design and development of new pesticides with improved efficacy and environmental compatibility (Jeon et al., 2014).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-27-15-7-6-12(8-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-5-3-4-13(19)9-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCFPMSOFRQGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2872007.png)


![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine](/img/structure/B2872013.png)
![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2872014.png)
![(4Z)-2-Tert-butyl-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872015.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2872016.png)

![3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2872019.png)

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)